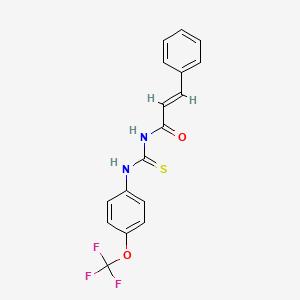

3-Phenyl-N-(thioxo((4-(trifluoromethoxy)phenyl)amino)methyl)prop-2-enamide

Description

3-Phenyl-N-(thioxo((4-(trifluoromethoxy)phenyl)amino)methyl)prop-2-enamide is a thioamide derivative featuring a propenamide backbone substituted with a phenyl group and a thioxo-((4-(trifluoromethoxy)phenyl)amino)methyl moiety. Its synthesis likely follows methodologies involving thioamide formation, such as those described in , which outlines refluxing with reagents like CS₂/KOH for thiolation . The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the thioamide moiety (C=S) contributes to coordination chemistry and biological activity, as seen in other thioamides with antimicrobial and heterocyclic synthesis applications .

Properties

IUPAC Name |

(E)-3-phenyl-N-[[4-(trifluoromethoxy)phenyl]carbamothioyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F3N2O2S/c18-17(19,20)24-14-9-7-13(8-10-14)21-16(25)22-15(23)11-6-12-4-2-1-3-5-12/h1-11H,(H2,21,22,23,25)/b11-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCDPMIFACCMKQT-IZZDOVSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC(=S)NC2=CC=C(C=C2)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NC(=S)NC2=CC=C(C=C2)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-N-(thioxo((4-(trifluoromethoxy)phenyl)amino)methyl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Amide Bond: The initial step involves the reaction of 3-phenylprop-2-enoyl chloride with 4-(trifluoromethoxy)aniline in the presence of a base such as triethylamine. This reaction forms the intermediate 3-phenyl-N-((4-(trifluoromethoxy)phenyl)amino)prop-2-enamide.

Thioxo Group Introduction: The intermediate is then treated with a thionating agent like Lawesson’s reagent or phosphorus pentasulfide to introduce the thioxo group, resulting in the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-N-(thioxo((4-(trifluoromethoxy)phenyl)amino)methyl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the thioxo group to a thiol or a thioether.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

The compound 3-Phenyl-N-(thioxo((4-(trifluoromethoxy)phenyl)amino)methyl)prop-2-enamide is a complex chemical structure that has garnered interest in various scientific research applications. This article explores its applications across multiple domains, including medicinal chemistry, material science, and agricultural chemistry, supported by relevant data tables and case studies.

Molecular Formula

- Molecular Formula : C17H16F3N2OS

- Molecular Weight : 358.38 g/mol

Structural Features

The compound features a phenyl group, a thioxo moiety, and a trifluoromethoxy-substituted phenyl group. These functional groups contribute to its biological activity and potential applications.

Medicinal Chemistry

The compound has been studied for its potential therapeutic effects, particularly in the treatment of various diseases.

Anticancer Activity

- Case Study : Research indicates that derivatives of similar structures have shown efficacy as modulators of estrogen-related receptors, which are pivotal in breast cancer treatment. For instance, compounds with thiazole or thiadiazole rings have demonstrated selective cytotoxicity against cancer cell lines .

- Mechanism : The thioxo group may enhance the compound's ability to interact with specific biological targets involved in cancer progression.

Anticonvulsant Properties

- Related Compounds : Similar cinnamamide derivatives have been evaluated for their anticonvulsant properties in animal models. For example, S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide exhibited significant activity against seizure models .

- Potential : The structural similarities suggest that this compound could also possess anticonvulsant activity, warranting further investigation.

Agricultural Chemistry

Research into the compound's herbicidal properties is ongoing.

Herbicide Development

- Application : Compounds with similar trifluoromethoxy groups have been explored for their herbicidal activities. The trifluoromethoxy moiety is known to enhance the stability and efficacy of herbicides .

- Study Findings : Preliminary studies show that modifications to the phenyl ring can significantly affect herbicidal activity, suggesting that this compound could be a candidate for further development as a novel herbicide.

Material Science

The compound's unique structural characteristics make it suitable for applications in material science.

Polymer Chemistry

- Research Insight : Compounds featuring thioxo and trifluoromethoxy groups have been incorporated into polymer matrices to enhance thermal stability and chemical resistance.

- Potential Applications : These polymers could be used in coatings or materials requiring high durability under extreme conditions.

Table 1: Comparison of Biological Activities of Related Compounds

| Compound Name | Structure | Activity Type | ED50 (mg/kg) |

|---|---|---|---|

| S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide | Structure | Anticonvulsant | 13.21 (i.p.) |

| Thiazole derivative | Structure | Anticancer | Varies by cell line |

| Trifluoromethoxy herbicide | Structure | Herbicide | Varies by target weed |

Table 2: Structural Characteristics of this compound

| Feature | Description |

|---|---|

| Thioxo Group | Enhances biological activity |

| Trifluoromethoxy Group | Increases stability and efficacy |

| Phenyl Substituent | Modulates interaction with targets |

Mechanism of Action

The mechanism of action of 3-Phenyl-N-(thioxo((4-(trifluoromethoxy)phenyl)amino)methyl)prop-2-enamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For instance, the thioxo group can interact with thiol-containing enzymes, leading to enzyme inhibition. The trifluoromethoxy group can enhance the compound’s binding affinity to hydrophobic pockets in proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thioamide Derivatives

Compound A : (2Z)-3-(2,4-Dichlorophenyl)-3-hydroxy-N-phenylprop-2-enethioamide ()

- Structure : Dichlorophenyl and hydroxy groups on a thioamide-enamide hybrid.

- Comparison : The main compound replaces dichlorophenyl with trifluoromethoxy phenyl, which may improve bioavailability due to reduced steric hindrance and enhanced electron-withdrawing effects.

Compound B: Phenyl-N-(thioxo(((3-(trifluoromethoxy)phenyl)methyl)amino)methyl)formamide ()

- Structure : Smaller formamide backbone with a trifluoromethoxy group.

- Comparison : The propenamide chain in the main compound likely offers greater conformational flexibility for target binding compared to the rigid formamide .

Trifluoromethyl/Methoxy-Substituted Amides

Compound C: (2R)-3-(4-Acetamidophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide ()

- Structure: Propanamide with acetamidophenoxy and nitro-trifluoromethylphenyl groups.

Compound D : 2-Hydroxy-2-methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)propanamide ()

- Structure : Simplified propanamide with hydroxy and nitro-trifluoromethylphenyl.

- Comparison : The absence of the thioamide group in Compound D limits its metal-binding capacity, a key feature of the main compound .

Structural Analogues with Different Backbones

Compound E: 3-oxo-3-((4-(trifluoromethyl)phenyl)amino)propanoicacid ()

- Structure: Propanoic acid backbone with trifluoromethylphenylamino.

- Comparison : The carboxylic acid group in Compound E increases solubility but reduces membrane permeability compared to the enamide-thioamide structure of the main compound .

Compound F: 4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide ()

- Structure: Thienopyrimidinyl core with trifluoromethylphenoxy.

- Activity : Exhibits antimicrobial activity.

- Comparison: The rigid thienopyrimidinyl scaffold in Compound F may restrict binding to flexible enzyme active sites, whereas the main compound’s propenamide allows adaptable interactions .

Prop-2-enamide Derivatives

Compound G: (2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-[3-(dimethylamino)propyl]prop-2-enamide ()

- Structure: Enamide with chloro-fluorophenyl methoxy and dimethylaminopropyl.

- Comparison: The dimethylamino group in Compound G enhances water solubility via protonation, while the trifluoromethoxy group in the main compound balances lipophilicity and stability .

Biological Activity

3-Phenyl-N-(thioxo((4-(trifluoromethoxy)phenyl)amino)methyl)prop-2-enamide is a compound that has garnered interest due to its potential biological activities, particularly in the field of medicinal chemistry. This compound features a complex structure that may influence its interaction with biological systems, making it a candidate for various therapeutic applications, including anti-cancer and antimicrobial properties.

Chemical Structure

The molecular formula of this compound is . Its structure includes a trifluoromethoxy group, which is known to enhance the lipophilicity and biological activity of compounds.

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its cytotoxicity, antimicrobial properties, and potential as a modulator of estrogen-related receptors.

Cytotoxicity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against cancer cell lines. For instance, studies on related compounds have demonstrated their ability to induce apoptosis in MCF-7 breast cancer cells, with some showing higher efficacy than established drugs like Tamoxifen . The cytotoxicity was evaluated using the MTT assay, which measures cell viability based on metabolic activity.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | TBD | MCF-7 |

| Reference Drug (Tamoxifen) | 10 | MCF-7 |

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown potential antimicrobial activity. Related thioamide derivatives have been reported to possess discrete antimicrobial effects against various pathogens. This suggests that the thioxo group may play a crucial role in enhancing the antimicrobial properties of the compound .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the trifluoromethoxy group may interact with cellular membranes or specific receptors, influencing signal transduction pathways involved in cell proliferation and apoptosis.

Case Studies

A study involving structurally similar compounds indicated that modifications to the phenyl ring and the introduction of sulfur-containing moieties could significantly enhance biological activity. These findings support further exploration of this compound for therapeutic applications.

Example Case Study

In a recent investigation, a series of thioamide derivatives were synthesized and tested for their cytotoxic effects against human cancer cell lines. Results showed that certain modifications led to increased potency against MCF-7 cells while maintaining low toxicity towards normal cells. This highlights the potential for developing selective anticancer agents based on the thioamide scaffold .

Q & A

Q. Methodological Answer :

- TLC (Thin-Layer Chromatography) : Use silica gel plates with UV-active spots; mobile phases like 3:7 ethyl acetate/hexane resolve intermediates .

- HPLC (High-Performance Liquid Chromatography) : Employ C18 columns and acetonitrile/water gradients (0.1% TFA) to assess purity (>95%) .

- NMR (Nuclear Magnetic Resonance) : Confirm structural integrity via ¹H/¹³C NMR, focusing on diagnostic peaks:

- δ 7.2–7.5 ppm (aromatic protons),

- δ 10.2 ppm (thioamide NH),

- δ 170–175 ppm (carbonyl carbons) .

Basic: What analytical techniques are critical for structural confirmation?

Q. Methodological Answer :

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z ~425.12) and isotopic patterns matching C, H, N, S, and F .

- FT-IR Spectroscopy : Identify key functional groups:

- ~1650 cm⁻¹ (C=O stretch),

- ~1250 cm⁻¹ (C-F stretch from trifluoromethoxy group) .

- X-ray Crystallography : Resolve stereoelectronic effects of the propenamide backbone and trifluoromethoxy substituents .

Basic: How is the compound’s biological activity initially screened?

Q. Methodological Answer :

- In vitro assays :

- Enzyme inhibition : Test against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays (IC50 determination) .

- Cell viability : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

- Controls : Include reference inhibitors (e.g., gefitinib for EGFR) and solvent-only blanks to validate results .

Advanced: What mechanistic insights exist for its interaction with biological targets?

Q. Methodological Answer :

- Molecular Docking : Model the compound’s binding to EGFR’s ATP-binding pocket using AutoDock Vina. Key interactions:

- Thioxo group forms hydrogen bonds with Met793,

- Trifluoromethoxy phenyl group engages in hydrophobic interactions with Leu718 .

- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD < 2 Å indicates stable binding) .

Advanced: How can computational methods predict metabolic stability?

Q. Methodological Answer :

- ADMET Prediction : Use SwissADME to estimate:

- LogP : ~3.2 (moderate lipophilicity),

- CYP450 inhibition : High risk for CYP3A4 (Score > 0.8) .

- Metabolite Identification : Simulate Phase I oxidation (via CYP enzymes) using Schrödinger’s Metabolite Predictor; major metabolites include hydroxylated phenyl rings .

Advanced: What strategies address contradictory data in biological assays?

Q. Methodological Answer :

- Dose-Response Curves : Repeat assays with tighter concentration gradients (e.g., 0.1–50 µM) to resolve IC50 discrepancies .

- Off-Target Profiling : Use kinome-wide screening (e.g., KINOMEscan) to rule out non-specific kinase interactions .

- Solubility Adjustments : Pre-dissolve in DMSO with ≤0.1% final concentration to avoid solvent-induced artifacts .

Advanced: How is the compound’s pharmacokinetic profile evaluated preclinically?

Q. Methodological Answer :

- Plasma Stability : Incubate with rat plasma (37°C, pH 7.4) and quantify degradation via LC-MS/MS over 24 hours (t1/2 > 6 h desirable) .

- BBB Permeability : Use PAMPA-BBB assay; predicted Pe > 4.0 × 10⁻⁶ cm/s suggests CNS penetration potential .

- Toxicity Screening : Perform Ames test (TA98 strain) and hERG channel inhibition assays (IC50 > 10 µM required for safety) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.